molecular formula C14H20Br2O8 B131073 1,6-Dibromo-1,6-dideoxy-D-mannitol 2,3,4,5-tetraacetate CAS No. 15410-49-8

1,6-Dibromo-1,6-dideoxy-D-mannitol 2,3,4,5-tetraacetate

Cat. No. B131073
CAS RN: 15410-49-8
M. Wt: 476.11 g/mol
InChI Key: UKPLTNPGLVFJHC-AAVRWANBSA-N
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Description

1,6-Dibromo-1,6-dideoxy-D-mannitol 2,3,4,5-tetraacetate (1,6-DBD) is a versatile compound used in a variety of scientific research applications. It is a structural isomer of 1,6-dideoxy-D-mannitol (1,6-DMD), and has been used to study the conformational and structural properties of carbohydrates and other molecules. 1,6-DBD is also used in biochemistry, biophysics, and medicinal chemistry research.

Scientific Research Applications

Polymer Synthesis and Characterization

A study by Mancera et al. (2003) detailed the synthesis and characterization of new stereoregular AABB-type polyamides from carbohydrate-based monomers, including 1,6-diamino-1,6-dideoxy-D-mannitol derivatives. These polyamides exhibited a pronounced affinity for water and were characterized by various spectroscopic techniques (Mancera et al., 2003).

Structural Modification for Biological Activity

Research on the structural modification of hexitols, including 1,6-Dibromo-1,6-dideoxy-D-mannitol derivatives, has been reported to explore potential biological activities. For example, Kuszmann et al. (1979) synthesized dibromo-1,6-dideoxy-D-mannitol derivatives to study their structure-activity relationship in cytostatically active hexitol derivatives (Kuszmann, 1979).

Analytical Method Development

Pap et al. (1998) developed a high-performance liquid chromatographic method for the determination of dibromomannitol in plasma, showcasing the analytical applications of 1,6-Dibromo-1,6-dideoxy-D-mannitol in clinical and pharmaceutical research (Pap et al., 1998).

Synthesis of Derivatives for Antitubercular Evaluation

Ferreira et al. (2010) synthesized bis-1,2,3-triazole derivatives from D-mannitol, employing 1,6-dideoxy-1,6-dibromo-D-mannitol as a precursor, to evaluate their antitubercular activity against Mycobacterium tuberculosis, although the activities were found to be poor (Ferreira et al., 2010).

properties

IUPAC Name

[(2S,3S,4S,5S)-3,4,5-triacetyloxy-1,6-dibromohexan-2-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20Br2O8/c1-7(17)21-11(5-15)13(23-9(3)19)14(24-10(4)20)12(6-16)22-8(2)18/h11-14H,5-6H2,1-4H3/t11-,12-,13-,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKPLTNPGLVFJHC-AAVRWANBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(CBr)C(C(C(CBr)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H](CBr)[C@H]([C@@H]([C@@H](CBr)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20Br2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,4,5-Tetra-O-acetyl-1,6-dibromo-1,6-dideoxy-D-mannitol

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